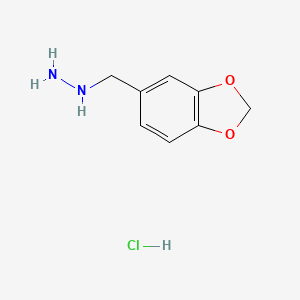

(1,3-Benzodioxol-5-ylmethyl)hydrazine hydrochloride

Description

(1,3-Benzodioxol-5-ylmethyl)hydrazine hydrochloride is a hydrazine derivative characterized by a benzodioxole methyl substituent. Its molecular formula is C₈H₁₀N₂O₂·HCl, with a molecular weight of 203 g/mol and a LogP value of 0.27, indicating moderate hydrophilicity . The benzodioxole moiety, an electron-rich aromatic system fused with a dioxane ring, enhances stability and may influence biological interactions. This compound is typically synthesized via condensation of 1,3-benzodioxole-5-carbaldehyde with hydrazine, followed by hydrochloride salt formation to improve solubility and stability .

Properties

IUPAC Name |

1,3-benzodioxol-5-ylmethylhydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c9-10-4-6-1-2-7-8(3-6)12-5-11-7;/h1-3,10H,4-5,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAMYTFEDMWKGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Benzodioxol-5-ylmethyl)hydrazine hydrochloride typically involves the reaction of 1,3-benzodioxole with hydrazine in the presence of hydrochloric acid. The reaction conditions often include:

Temperature: Room temperature or slightly elevated temperatures.

Solvent: Common solvents include ethanol or methanol.

Catalysts: No specific catalysts are required for this reaction.

The reaction proceeds through the nucleophilic attack of hydrazine on the benzodioxole ring, followed by protonation with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for (1,3-Benzodioxol-5-ylmethyl)hydrazine hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Batch or continuous reactors: To ensure efficient mixing and reaction control.

Purification steps: Including crystallization and filtration to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(1,3-Benzodioxol-5-ylmethyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding oxides.

Reduction: Can be reduced to form hydrazine derivatives.

Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Solvents: Common solvents include water, ethanol, and dichloromethane.

Major Products Formed

Oxidation products: Include oxides and other oxygenated derivatives.

Reduction products: Include hydrazine derivatives.

Substitution products: Include various substituted benzodioxole compounds.

Scientific Research Applications

(1,3-Benzodioxol-5-ylmethyl)hydrazine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with biological molecules, leading to various biological effects. The benzodioxole ring can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Substituent Groups and Electronic Effects

- (1,3-Benzodioxol-5-ylmethyl)hydrazine hydrochloride : The benzodioxole group provides aromaticity and electron-donating properties, which may enhance stability and receptor binding in biological systems.

- Propylhydrazine hydrochloride (PHC) and (2-thienylmethyl)hydrazine hydrochloride (THC) : PHC has an aliphatic propyl group, while THC features a thienylmethyl substituent (a sulfur-containing heterocycle). The thienyl group in THC enhances electron density, making it a stronger reducing agent in perovskite solar cells (efficiency: 23.0%) compared to PHC (22.6%) .

- 1-Benzyl-1-phenylhydrazine hydrochloride : Contains two aromatic rings (benzyl and phenyl), increasing hydrophobicity (predicted higher LogP) compared to the benzodioxole derivative .

Physicochemical Properties

Key Research Findings and Contradictions

- Reducing Capacity : THC outperforms PHC and the benzodioxole derivative in solar cell applications, highlighting the role of heterocyclic substituents .

- Bioactivity vs.

- Synthetic Accessibility : The target compound’s synthesis is less laborious than multi-step routes for piperazine-benzodioxole derivatives (–20), which require additional functionalization .

Biological Activity

(1,3-Benzodioxol-5-ylmethyl)hydrazine hydrochloride is a chemical compound with the molecular formula CHNO·HCl. Its unique structure, which features a benzodioxole ring linked to a hydrazine moiety, suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Anticancer Properties

Research indicates that compounds structurally related to (1,3-benzodioxol-5-ylmethyl)hydrazine hydrochloride exhibit significant anticancer properties. The compound has been evaluated for its ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines. Notably, related compounds have shown IC values ranging from 328 to 644 nM against specific cancer types.

The anticancer activity is primarily attributed to the following mechanisms:

- Cell Cycle Arrest : The compound has been observed to induce S-phase arrest in cancer cells, preventing them from progressing through the cell cycle.

- Apoptosis Induction : It triggers apoptotic pathways, leading to programmed cell death in malignant cells.

Antimicrobial Activity

In addition to its anticancer effects, (1,3-benzodioxol-5-ylmethyl)hydrazine hydrochloride has been investigated for antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although specific data on its efficacy and mechanisms are still emerging.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (1,3-benzodioxol-5-ylmethyl)hydrazine hydrochloride typically involves the reaction of 1,3-benzodioxole with hydrazine in the presence of hydrochloric acid. This process can be optimized for yield and purity through various reaction conditions such as temperature control and solvent selection.

Table 1: Summary of Research Findings

| Study Reference | Biological Activity | IC Values | Mechanism |

|---|---|---|---|

| Anticancer | 328 - 644 nM | Apoptosis, Cell Cycle Arrest | |

| Antimicrobial | Not specified | Unknown |

Case Study: Structure-Activity Relationships

A study focusing on related hydrazine derivatives highlighted the importance of structural modifications in enhancing biological activity. Variations in substituents on the benzodioxole ring were shown to significantly affect both anticancer and antimicrobial efficacy. This suggests that further exploration of SAR could yield compounds with improved therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1,3-benzodioxol-5-ylmethyl)hydrazine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine hydrate can react with a benzodioxolylmethyl halide in ethanol under reflux (18–20 hours) . Key variables include solvent polarity (ethanol vs. methanol), temperature (reflux vs. ambient), and stoichiometry of hydrazine to electrophile. Lower yields in polar aprotic solvents (e.g., DMF) may arise from competing side reactions, necessitating rigorous TLC monitoring .

Q. How can researchers characterize the purity and structural integrity of (1,3-benzodioxol-5-ylmethyl)hydrazine hydrochloride?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Confirm the presence of the benzodioxole protons (δ 6.7–7.1 ppm) and hydrazine NH signals (δ 3.5–4.5 ppm, broad) .

- HPLC-MS : Detect impurities from incomplete substitution (e.g., residual halide intermediates) using a C18 column with acetonitrile/water gradients .

- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values to confirm stoichiometry .

Q. What safety protocols are critical when handling (1,3-benzodioxol-5-ylmethyl)hydrazine hydrochloride?

- Use fume hoods and PPE (nitrile gloves, lab coats).

- Store in airtight containers under inert gas (N2/Ar) to prevent oxidation.

- Neutralize spills with 10% acetic acid before disposal .

Advanced Research Questions

Q. How does the benzodioxole moiety influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The 1,3-benzodioxole group acts as an electron-donating substituent via resonance, stabilizing adjacent carbocations or radical intermediates. For example:

- Nucleophilic Reactions : The methylene group adjacent to hydrazine enhances nucleophilicity, enabling coupling with aryl halides (e.g., Suzuki-Miyaura) at 80°C in THF .

- Electrophilic Reactions : Benzodioxole’s electron density directs electrophiles (e.g., nitration) to the 5-position, confirmed by NOESY correlations .

Q. What crystallographic strategies resolve structural ambiguities in hydrazine derivatives like this compound?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for small-molecule refinement. Input .hkl files from X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Key parameters: anisotropic displacement parameters for non-H atoms and riding models for H atoms .

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess bond-angle distortions in the benzodioxole ring, which may indicate π-stacking or hydrogen bonding .

Q. How do researchers address contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?

- Methodological Answer :

- DFT Calculations : Optimize the structure using Gaussian09 at the B3LYP/6-311++G(d,p) level. Compare computed NMR chemical shifts (GIAO method) with experimental data. Discrepancies >1 ppm may indicate solvent effects or aggregation .

- Variable-Temperature NMR : Probe dynamic processes (e.g., hindered rotation of the hydrazine group) by acquiring spectra from 25°C to −40°C in DMSO-d6 .

Q. What role does hydrogen-bonding play in the solid-state packing of this compound?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies motifs like N–H···Cl (dimer R (8)) or C–H···O (chain C (6)) using Mercury CSD. These interactions dictate solubility and melting behavior .

Q. How can researchers design derivatives to enhance biological activity while minimizing toxicity?

- Methodological Answer :

- SAR Studies : Replace the benzodioxole with substituted aryl groups (e.g., 4-Cl, 3-OCH3) to modulate logP and bioavailability. Test in vitro cytotoxicity (IC50) using HepG2 cells .

- Metabolic Stability : Incubate derivatives with rat liver microsomes (RLM) and monitor hydrazine release via LC-MS/MS to identify hydrolytically stable analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.